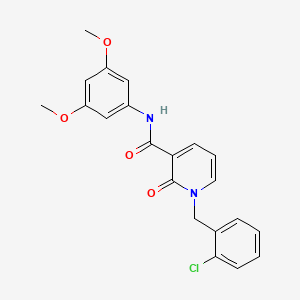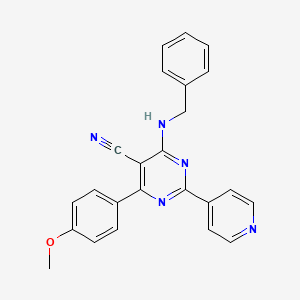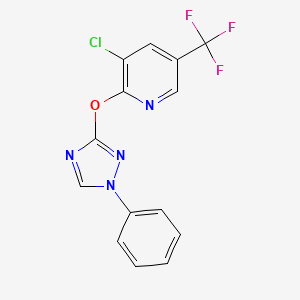![molecular formula C24H18Cl2N2O3S B3036828 1'-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione CAS No. 400081-77-8](/img/structure/B3036828.png)
1'-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Vue d'ensemble
Description
1’-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione , commonly known as diuron , is a phenyl urea compound. It serves as a pre-emergent agrochemical, inhibiting weed growth before it emerges. Beyond its agricultural application, diuron also plays a crucial role as a raw material and intermediate in organic synthesis, pharmaceuticals, and dyestuff production .
Synthesis Analysis
The synthesis of diuron involves several steps. One common method includes the reaction of 3,4-dichloroaniline with dimethyl carbonate to form 3,4-dichlorophenyl isocyanate . Subsequently, this isocyanate reacts with 4-methoxyaniline to yield diuron. The overall synthetic pathway ensures the incorporation of the desired chlorophenyl and methoxyphenyl groups .
Molecular Structure Analysis
The molecular formula of diuron is C9H10Cl2N2O , with a molecular weight of approximately 233.092 g/mol . Its chemical structure consists of a spirocyclic thiazolidine-indole core, flanked by a dichlorophenyl group and a methoxyphenyl group. The compound’s IUPAC name is 3-(3,4-dichlorophenyl)-1,1-dimethylurea .
Chemical Reactions Analysis
Diuron’s chemical reactivity primarily revolves around its urea functionality. It can undergo hydrolysis, oxidation, and substitution reactions. For instance, hydrolysis of the urea bond may lead to the formation of related products. Understanding its reactivity is essential for its application and potential modifications .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1'-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione is a compound synthesized through various chemical pathways, often involving a multi-step process starting from simpler compounds like 2-aminopyridine and isatin. These syntheses are notable for their complexity and the use of diverse chemical reagents and conditions, resulting in a variety of structurally related compounds (Thadhaney et al., 2010).
Antimicrobial Activity
One significant area of research involving this compound is its antimicrobial properties. Various derivatives have been synthesized and evaluated for their effectiveness against microbes. Studies have shown that certain synthesized compounds demonstrate notable antimicrobial activity, making them potential candidates for further exploration in this field (Thadhaney et al., 2010).
Antihistamic and Anticancer Potential
Another area of research is the potential use of these compounds as antihistamic agents. Studies have shown that some fluorinated spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones synthesized using environmentally friendly techniques exhibited H1-antagonism, which could be significant for medical applications (Arya et al., 2012). Moreover, certain spiro[thiazolidinone-isatin] conjugates have been synthesized and evaluated for their anticancer activity, showing promising results in this domain (Kaminskyy et al., 2011).
Antifungal and Antitubercular Applications
The compound and its derivatives have also been explored for their antifungal and antitubercular properties. Research has indicated that certain synthesized spiro compounds are effective against fungi and Mycobacterium tuberculosis, suggesting their potential use in treating fungal infections and tuberculosis (Dandia et al., 2004).
Corrosion Inhibition
In a more industrial application, studies have been conducted on the corrosion inhibition performance of synthesized indoline compounds, including derivatives of 1'-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione. These studies aim to evaluate their effectiveness in protecting metals against corrosion, especially in acidic environments (Yadav et al., 2015).
Mécanisme D'action
As an herbicide, diuron disrupts photosynthesis by inhibiting electron transport in photosystem II (PSII). It binds to the D1 protein subunit of PSII, preventing electron flow from water to plastoquinone. Consequently, energy transfer and ATP synthesis are impaired, leading to weed death. Its mode of action makes it effective against a broad spectrum of weeds .
Safety and Hazards
Orientations Futures
Research on diuron continues to explore its environmental impact, alternative formulations, and improved safety profiles. Investigating its degradation pathways and developing eco-friendly alternatives are critical for sustainable weed management .
: Thermo Scientific Chemicals : Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-thiadiazole-5-sulfonamido)(2-fluorophenyl)methylphosphonate
Propriétés
IUPAC Name |
1'-[(3,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O3S/c1-31-17-9-7-16(8-10-17)28-22(29)14-32-24(28)18-4-2-3-5-21(18)27(23(24)30)13-15-6-11-19(25)20(26)12-15/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHFTYAQKNGOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyano-4,6-dimethyl-2-pyridinyl 4-[(dimethylamino)sulfonyl]benzenecarboxylate](/img/structure/B3036745.png)
![5-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3036747.png)
![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3036749.png)
![6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline](/img/structure/B3036751.png)

![1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3036754.png)

![2-(2,6-dichlorobenzyl)-1-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B3036756.png)
![3-chloro-N'-{[(4-chlorophenyl)sulfonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B3036757.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B3036759.png)
![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3036762.png)
![{1-Chloro-2-[(4-chlorophenyl)sulfonyl]ethyl}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B3036765.png)

